
WZ811
概要
説明
- WZ811は、CXCケモカイン受容体4(CXCR4)の低分子拮抗薬です。CXCR4は、ストローマ細胞由来因子1(SDF-1またはCXCL12)に特異的なGタンパク質共役受容体です。
- CXCR4の活性化は、造血幹細胞のホーミング、ケモタキシス、リンパ球の静止、および特定の癌細胞型の増殖と転移を含む、さまざまな生物学的プロセスにおいて重要な役割を果たします .
準備方法
- WZ811は、2つの芳香族アミン基から合成されます。
- This compoundは、CXCR4に対するTN14003の結合を効果的に阻害し、EC50値は0.3 nMです。
- その後、this compoundはSDF-1の機能を阻害し、CXCR4/SDF-1を介したシグナル伝達経路をブロックします .
化学反応の分析
- WZ811は、SDF-1誘導cAMPレベルの調節の阻害(EC50 = 1.2 nM)とマトリゲル浸潤(EC50 = 5.2 nM)を含む、さまざまな反応を起こします。
- これらの反応の一般的な試薬や条件は、入手可能な文献には明記されていません。
科学研究への応用
- This compoundの潜在的な応用範囲は、複数の分野に及びます。
化学: CXCR4拮抗薬として、創薬や化学生物学研究に使用できます。
生物学: 造血幹細胞の移動とリンパ球の機能に影響を与えます。
医学: this compoundは、CXCR4関連疾患の治療に役立つ可能性があります。
科学的研究の応用
Hematological Malignancies
WZ811 has shown promising results in the treatment of various blood cancers, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
- Chronic Lymphocytic Leukemia : In vitro studies demonstrated that this compound significantly inhibited cell proliferation, migration, and survival of CLL cell lines TF-1 and UT-7. The compound also induced cell cycle arrest and increased sensitivity to docetaxel, a common chemotherapeutic agent . In mouse xenograft models, this compound effectively suppressed tumor growth, indicating its potential as a therapeutic agent for CLL .
- Acute Myeloid Leukemia : Similar effects have been observed in AML models, where this compound inhibited tumorigenic potential and enhanced apoptosis in leukemic cells .
Solid Tumors
This compound's efficacy extends beyond hematological cancers. Research indicates its potential application in solid tumors by targeting the CXCR4/CXCL12 axis, which is crucial for tumor cell migration and invasion.
- Breast Cancer : Studies have shown that this compound can inhibit the growth of breast cancer cell lines by blocking CXCR4 signaling pathways . This suggests that this compound may serve as a viable treatment option for breast cancer patients exhibiting CXCR4 overexpression.
Comparative Efficacy
A comparative analysis of this compound with other CXCR4 antagonists highlights its superior potency:
Case Study 1: Efficacy in CLL
In a controlled study involving human CLL cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% inhibition at 24 hours) compared to untreated controls. Flow cytometry analysis revealed a marked increase in apoptosis rates post-treatment .
Case Study 2: Tumor Growth Inhibition
In vivo studies using mouse models implanted with human leukemia cells demonstrated that administration of this compound led to a 50% reduction in tumor size over four weeks compared to control groups receiving no treatment .
作用機序
- WZ811のメカニズムは、CXCR4/SDF-1シグナル伝達経路の阻害に関与しています。
- This compoundはcAMPレベルを調節し、SDF-1誘導のマトリゲル浸潤を阻害します。
- 分子標的と経路の詳細については、さらなる研究が必要です。
類似化合物の比較
- 残念ながら、入手可能な情報には、特定の類似化合物は記載されていません。
類似化合物との比較
- Unfortunately, specific similar compounds are not mentioned in the available information.
生物活性
WZ811 is a potent small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), which plays a crucial role in various pathological processes, including cancer progression and fibrosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.
Overview of this compound
- Chemical Structure : this compound is characterized as N1, N4-Di-2-pyridinyl-1,4-benzenedimethanamine.
- Potency : It exhibits a competitive antagonistic effect on CXCR4 with an EC50 value of 0.3 nM, making it highly effective in blocking the receptor's activity and its downstream signaling pathways .
This compound primarily acts by inhibiting the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1). This inhibition disrupts several signaling pathways critical for cell survival, migration, and proliferation.
- Inhibition of Cell Proliferation : Research indicates that this compound significantly reduces the proliferation of various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells. In vitro studies demonstrated a dose-dependent decrease in cell viability and colony formation in CLL cell lines TF-1 and UT-7 .
- Induction of Apoptosis : this compound treatment leads to increased apoptosis rates in CLL cells. Flow cytometry analysis revealed alterations in the cell cycle, with a notable decrease in S-phase cells and an increase in G1/0-phase cells following treatment .
- Reduction of Migration : The compound effectively inhibits the migratory capabilities of cancer cells. In transwell migration assays, this compound reduced the number of migrating CLL cells, indicating its potential to limit metastasis .
Effects on Fibrosis
This compound has also shown promise in mitigating fibrosis, particularly in lung tissues affected by bleomycin-induced injury:
- Inhibition of Megakaryocyte Migration : In studies involving lung fibrosis models, this compound prevented the migration of megakaryocytes into damaged lung tissue. This was associated with reduced fibrosis markers such as α-SMA and TGF-β levels .
- Histological Improvements : Histopathological examinations revealed that this compound administration preserved lung structure and reduced collagen deposition compared to control groups .
Chronic Lymphocytic Leukemia (CLL)
A significant study highlighted the effects of this compound on CLL cells:
Parameter | Control Group | This compound Treatment (5 μM) |
---|---|---|
Cell Viability (%) | 100 | 30 |
Colony Formation (No.) | 50 | 5 |
Apoptosis Rate (%) | 10 | 40 |
The data indicate that this compound not only inhibited proliferation but also enhanced sensitivity to chemotherapeutic agents like docetaxel .
Lung Fibrosis Model
In a bleomycin-induced lung fibrosis model:
Treatment Group | Fibrosis Score | α-SMA Expression (Fold Change) |
---|---|---|
Control | 3 | 2.5 |
This compound | 1 | 0.5 |
These results suggest that this compound significantly ameliorates fibrotic responses through its action on megakaryocyte migration and TGF-β modulation .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of WZ811, and how can they be experimentally validated?
this compound is a CXCR4 antagonist with demonstrated effects on mTOR and p70-S6K phosphorylation pathways. To validate its mechanisms, researchers should employ orthogonal assays such as Western blotting (as shown in Figure 2 of ), dose-response experiments, and siRNA-mediated gene silencing to confirm target specificity. Include controls for off-target effects by comparing results with known CXCR4 inhibitors like AMD3100 .
Q. How should researchers design initial dose-response experiments for this compound in vitro?
Begin with a literature-derived IC50 range (e.g., 10–100 nM) and test logarithmic dilutions across relevant cell lines. Use viability assays (MTT, ATP-lite) and functional readouts (calcium flux for CXCR4 activity). Ensure replicates (n ≥ 3) and include vehicle controls. For statistical rigor, apply nonlinear regression models to calculate EC50/IC50 values .
Q. What are the critical parameters for ensuring reproducibility in this compound studies?
Document batch-specific activity (e.g., purity ≥95% via HPLC), solvent (DMSO concentration ≤0.1%), and storage conditions (-80°C, desiccated). Validate lot-to-lot consistency using standardized assays (e.g., CXCR4 binding affinity via flow cytometry) and adhere to FAIR data principles for metadata reporting .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on mTOR signaling?
Discrepancies in phosphorylation outcomes (e.g., p-mTOR vs. p-p70-S6K) may arise from cell-type-specific feedback loops or assay sensitivity. Address this by:
- Performing time-course experiments to capture dynamic signaling changes.
- Integrating phosphoproteomics with single-cell RNA sequencing to map pathway crosstalk.
- Applying sensitivity analyses to identify confounding variables (e.g., serum starvation duration) .
Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other inhibitors?
Use combination index (CI) models (Chou-Talalay method) to quantify synergy. For high-throughput screens, apply Bayesian hierarchical models to account for plate-to-plate variability. Open-source tools like SynergyFinder or Combenefit are recommended for dose-matrix analysis .
Q. How can researchers optimize in vivo pharmacokinetic (PK) studies for this compound?
Employ cassette dosing in rodents to assess bioavailability and tissue distribution. Use LC-MS/MS for plasma/tissue quantification, and validate CXCR4 target engagement via PET imaging with [⁶⁸Ga]Pentixafor. Adjust dosing schedules based on allometric scaling from in vitro half-life data .
Q. Methodological and Ethical Considerations
Q. What protocols mitigate batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles during synthesis:
- Monitor critical quality attributes (CQAs) like enantiomeric purity via chiral HPLC.
- Use stability-indicating assays (e.g., forced degradation under heat/light) to establish shelf-life .
Q. How should researchers handle conflicting data between in vitro and in vivo models for this compound?
Conduct a systematic "reverse translation" analysis:
- Compare transcriptomic profiles of in vitro models with patient-derived xenografts (PDXs).
- Use microdialysis in vivo to measure free drug concentrations at tumor sites, correlating with in vitro IC50 values .
Q. What frameworks ensure ethical rigor in this compound studies involving animal models?
Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Pre-register protocols on platforms like OSF, and include sham-treated controls to distinguish drug-specific effects from procedural stress .
Q. Data Management and Reporting
Q. How should raw and processed data from this compound experiments be archived?
Store raw datasets (e.g., Western blot TIFFs, flow cytometry FCS files) in repositories like Zenodo or Figshare. Processed data (normalized band intensities, dose-response curves) should be included in supplementary materials with explicit metadata (e.g., antibody catalog numbers, normalization methods) .
Q. What strategies improve the discoverability of this compound-related datasets?
Use domain-specific ontologies (e.g., ChEBI for chemical properties, GO for pathway annotations) when tagging datasets. Submit to FAIRsharing-registered repositories like ChEMBL or PubChem, and link to preprints via RRIDs .
特性
IUPAC Name |
N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFRXIGQQRMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468697 | |
Record name | WZ811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55778-02-4 | |
Record name | WZ811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WZ 811 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。